molecular formula C8H8BrNO3 B8287220 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

Cat. No.: B8287220
M. Wt: 246.06 g/mol
InChI Key: HPHLNZZOHPOLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H8BrNO3/c9-5-1-7-8(10-2-5)13-6(3-11)4-12-7/h1-2,6,11H,3-4H2

InChI Key

HPHLNZZOHPOLDG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=C(C=N2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.009 mol) was added dropwise to a solution of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol (0.009 mol) in DCM (100 ml) and Na2CO3 saturated solution (50 ml), stirred at room temperature. The reaction mixture was stirred for 16 hours at room temperature. More bromine (0.009 mol) was added and the reaction mixture was stirred for 3 more days at room temperature. A few drops of Na2SO3 were added and the mixture was stirred for 15 minutes. The separated organic layer was dried, filtered and the solvent evaporated. The residue was purified by short open column chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0; 98/2). The desired fractions were collected and the solvent was evaporated, yielding 0.9 g of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-3-methanol (intermediate 35).
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.